molecular formula C15H17N3O4S B2703289 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone CAS No. 460723-94-8

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2703289
CAS No.: 460723-94-8
M. Wt: 335.38
InChI Key: LMZAMZQSOIPIIX-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Mechanism of Action

Preparation Methods

The synthesis of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloro-1-morpholinoethanone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone include other 1,3,4-oxadiazole derivatives and thiadiazole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its combination of the oxadiazole ring with the morpholinoethanone moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-20-12-4-2-11(3-5-12)14-16-17-15(22-14)23-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZAMZQSOIPIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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